molecular formula C19H17ClN6O2 B11125122 2-chloro-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-5-(1H-1,2,3,4-tetraazol-1-yl)benzamide

2-chloro-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-5-(1H-1,2,3,4-tetraazol-1-yl)benzamide

Cat. No.: B11125122
M. Wt: 396.8 g/mol
InChI Key: CXPMUTYHTGGTKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-5-(1H-1,2,3,4-tetraazol-1-yl)benzamide is a complex organic compound that features a unique combination of indole, benzamide, and tetrazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-5-(1H-1,2,3,4-tetraazol-1-yl)benzamide typically involves multiple steps, starting with the preparation of the indole and benzamide precursors. The indole moiety can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The benzamide precursor can be prepared through the reaction of an appropriate amine with a benzoyl chloride derivative.

The final step involves the coupling of the indole and benzamide precursors with a tetrazole derivative under suitable conditions, such as the use of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Fischer indole synthesis and the coupling reactions, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-5-(1H-1,2,3,4-tetraazol-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro group can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole moiety can yield indole-2,3-dione derivatives, while nucleophilic substitution of the chloro group can produce a variety of substituted benzamides.

Scientific Research Applications

2-chloro-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-5-(1H-1,2,3,4-tetraazol-1-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloro-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-5-(1H-1,2,3,4-tetraazol-1-yl)benzamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The indole moiety can bind to various biological targets, including serotonin receptors and enzymes involved in tryptophan metabolism . The tetrazole moiety may also contribute to the compound’s activity by interacting with metal ions or other biomolecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-5-(1H-1,2,3,4-tetraazol-1-yl)benzamide is unique due to its combination of indole, benzamide, and tetrazole moieties, which confer a range of biological activities and potential applications. The presence of the tetrazole ring, in particular, distinguishes it from many other indole derivatives and may enhance its binding affinity to certain biological targets.

Properties

Molecular Formula

C19H17ClN6O2

Molecular Weight

396.8 g/mol

IUPAC Name

2-chloro-N-[2-(4-methoxyindol-1-yl)ethyl]-5-(tetrazol-1-yl)benzamide

InChI

InChI=1S/C19H17ClN6O2/c1-28-18-4-2-3-17-14(18)7-9-25(17)10-8-21-19(27)15-11-13(5-6-16(15)20)26-12-22-23-24-26/h2-7,9,11-12H,8,10H2,1H3,(H,21,27)

InChI Key

CXPMUTYHTGGTKV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1C=CN2CCNC(=O)C3=C(C=CC(=C3)N4C=NN=N4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.